molecular formula C11H10N2O2S B2756612 5-(Pyridin-2-yl)thiazole-2-carboxylic acid CAS No. 721927-07-7

5-(Pyridin-2-yl)thiazole-2-carboxylic acid

Cat. No.: B2756612
CAS No.: 721927-07-7
M. Wt: 234.27
InChI Key: HGUBXHUWLNGMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-2-yl)thiazole-2-carboxylic acid (CAS 721927-07-7) is a heteroaromatic carboxylic acid with the molecular formula C9H6N2O2S and a molecular weight of 206.22 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel therapeutic agents. The 4-(pyridin-2-yl)thiazole scaffold is a recognized pharmacophore with demonstrated biological significance . Research has identified this core structure as a potent antimycobacterial scaffold, exhibiting promising growth inhibition activity against Mycobacterium tuberculosis H37Rv . Structure-activity relationship (SAR) studies consistently highlight that the pyridin-2-yl substituent on the thiazole ring is essential for maintaining this potent antimycobacterial activity . Furthermore, analogous thiazole-carboxylic acid derivatives are actively investigated as multitarget inhibitors for diabetic complications, showing potential to inhibit key enzymes like aldose reductase (ALR2) and sorbitol dehydrogenase (SDH) . Researchers utilize this compound as a key synthetic intermediate. The carboxylic acid functional group allows for further derivatization, most commonly through amide bond formation or esterification, enabling the generation of extensive compound libraries for biological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-yl-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-5-7(14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJCWFYCQKAYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Pyridin 2 Yl Thiazole 2 Carboxylic Acid

Retrosynthetic Analysis of the 5-(Pyridin-2-yl)thiazole-2-carboxylic acid Core

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that inform the primary synthetic strategies. The core structure consists of a pyridine (B92270) ring linked to a thiazole (B1198619) ring at the 5-position, with a carboxylic acid group at the 2-position of the thiazole.

The most logical disconnections are at the C-C bond between the pyridine and thiazole rings, and the bonds forming the thiazole ring itself.

Disconnection 1 (C5-C2' Bond): Breaking the bond between the thiazole C5 and the pyridine C2' suggests a cross-coupling strategy. This approach would involve coupling a 5-halothiazole derivative with a pyridyl organometallic reagent (e.g., pyridylboronic acid in a Suzuki coupling) or a 2-halopyridine with a 5-organometallic thiazole derivative.

Disconnection 2 (Thiazole Ring Formation): A second approach involves constructing the thiazole ring onto a pre-functionalized pyridine precursor. This typically follows the logic of the Hantzsch thiazole synthesis, where a pyridine-containing α-haloketone is condensed with a thioamide.

These primary retrosynthetic pathways give rise to the classical and modern synthetic methodologies discussed in the following sections.

Classical Approaches to the Synthesis of Thiazole and Pyridine Carboxylic Acids

Classical methods for the synthesis of the constituent rings of this compound provide a foundational understanding of the chemistry involved.

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone of classical thiazole chemistry and offers a direct route to the pyridyl-thiazole core. This method involves the condensation of an α-halocarbonyl compound with a thioamide.

A plausible classical synthesis of a precursor to the target molecule, such as ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, involves the Hantzsch reaction between 4-pyridil-carbothioamide and ethyl-2-chloro-acetyl-acetate. The resulting ester can then be hydrolyzed to the carboxylic acid. While this specific example leads to a 2,4,5-trisubstituted thiazole, the fundamental principle of condensing a pyridine-containing thioamide with an appropriate α-halocarbonyl compound to form the desired thiazole ring is a key classical strategy.

Reactants Reagents and Conditions Product Yield
4-pyridil-carbothioamide, ethyl-2-chloro-acetyl-acetateEthanol (B145695), refluxethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylateNot specified
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), benzaldehydesSilica supported tungstosilisic acid, conventional heating or ultrasonic irradiationSubstituted Hantzsch thiazole derivatives79%-90%

This table showcases examples of Hantzsch thiazole synthesis, a classical method for thiazole ring formation.

Functionalization and Coupling Strategies Involving Pyridine Moieties

The functionalization of pyridine rings is a well-established area of heterocyclic chemistry. Classical approaches often involve nucleophilic aromatic substitution on activated pyridine rings or the use of organometallic reagents derived from halogenated pyridines. For the synthesis of this compound, a classical approach might involve the preparation of a 2-pyridyl nucleophile or electrophile for subsequent coupling.

However, direct classical coupling methods for forming the C-C bond between pyridine and thiazole are less common and often require harsh conditions. The advent of transition-metal catalysis has largely superseded these older methods for this specific transformation.

Modern Synthetic Advancements and Green Chemistry Principles

Modern synthetic organic chemistry offers a powerful toolkit for the efficient and sustainable synthesis of complex molecules like this compound. These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds between aromatic rings. Several of these reactions are applicable to the synthesis of the 5-(pyridin-2-yl)thiazole core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the target molecule, this could involve the reaction of 2-bromopyridine (B144113) with a thiazole-5-boronic acid or ester, or conversely, a 5-bromothiazole (B1268178) derivative with a pyridine-2-boronic acid. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. A fast protocol for the Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol (B130326) has been developed, highlighting a greener approach to this coupling. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. Similar to the Suzuki coupling, this can be applied by reacting a 2-stannylpyridine with a 5-halothiazole or a 5-stannylthiazole with a 2-halopyridine. While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Direct C-H Arylation: A more recent and atom-economical approach involves the direct arylation of a C-H bond on the thiazole ring with a pyridine halide. Palladium catalysts can selectively activate the C5-H bond of the thiazole for coupling with 2-bromopyridine. nih.govorganic-chemistry.org This method avoids the pre-functionalization of the thiazole ring, making it a more efficient process.

Coupling Partners Catalyst System Reaction Type Key Advantages
2-Bromopyridine and Thiazole-5-boronic esterPd(OAc)2/LigandSuzuki-MiyauraMild conditions, high functional group tolerance
2-Stannylpyridine and 5-BromothiazolePd(PPh3)4StilleVersatile, well-established
Thiazole and 2-BromopyridinePd(OAc)2/Ligand/BaseC-H ArylationAtom-economical, avoids pre-functionalization

This table compares different modern transition metal-catalyzed cross-coupling reactions for the synthesis of the 5-(pyridin-2-yl)thiazole core.

Sustainable and Environmentally Benign Synthetic Routes

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netnih.govbohrium.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netmdpi.comnih.gov Both Hantzsch thiazole synthesis and cross-coupling reactions can be performed under microwave conditions. For instance, the microwave-assisted Hantzsch reaction of ethanone (B97240) derivatives with substituted thioureas has been shown to produce thiazole derivatives in high yields (89–95%) in just 30 minutes. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water, ethanol, and deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol have been successfully employed in the synthesis of thiazole derivatives. researchgate.netnih.gov The Hantzsch reaction, for example, has been efficiently carried out in a choline chloride/glycerol eutectic solvent. nih.gov

Green Chemistry Approach Application in Pyridyl-Thiazole Synthesis Benefits
Microwave IrradiationHantzsch synthesis, Cross-coupling reactionsReduced reaction times, improved yields, energy efficiency
Green Solvents (e.g., water, DES)Hantzsch synthesisReduced use of hazardous solvents, improved safety
One-Pot SynthesisMulti-component reactions to form the thiazole ringIncreased efficiency, reduced waste, simplified workup
Catalyst-Free ConditionsCondensation reactionsAvoids use of potentially toxic and expensive metal catalysts

This table outlines various green chemistry principles and their application in the synthesis of pyridyl-thiazole compounds.

Microwave-Assisted and Flow Chemistry Applications

The synthesis of heterocyclic compounds, including thiazole derivatives, has been significantly advanced by the adoption of modern techniques like microwave-assisted synthesis and flow chemistry. These methods offer substantial improvements over traditional batch processing, primarily by enhancing reaction rates, improving yields, and allowing for safer, more controlled reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes. researchgate.net In the context of thiazole synthesis, microwave-assisted methods have been shown to increase product yields and enhance reaction rates significantly compared to conventional heating methods. researchgate.netnih.gov For instance, the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings, can be accelerated under microwave conditions. The reaction of various ketones with thiourea, mediated by iodine, proceeds efficiently under microwave irradiation to produce 2-aminothiazole (B372263) derivatives. researchgate.net

This technology has been applied to one-pot, multi-component reactions, providing an environmentally friendly and efficient route to complex molecules. nih.gov The synthesis of various coumarin-thiazole hybrids and imidazo[1,5-a]pyridine (B1214698) derivatives has been successfully achieved with high yields in short reaction times using microwave-assisted protocols. nih.govmdpi.com These approaches often benefit from being solvent-free and catalyst-free, aligning with the principles of green chemistry. nih.gov For the synthesis of a compound like this compound, a microwave-assisted approach could potentially streamline the cyclization step, leading to the thiazole ring formation with greater efficiency.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds
Reaction TypeConditionsReaction TimeYield (%)Reference
Synthesis of quinolin-4-ylmethoxychromen-4-onesConventional (Oil Bath)60 minLower nih.gov
Microwave-Assisted4 min80-95%
Synthesis of 2-amino-4-phenylthiazoleConventional Heating12 h45-65% researchgate.net
Microwave-AssistedA few minutes70-92%

Flow Chemistry Applications:

Flow chemistry, or continuous-flow synthesis, offers a scalable and safe alternative to traditional batch synthesis. durham.ac.uk In this technique, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This methodology is particularly advantageous for handling hazardous intermediates or highly exothermic reactions.

Optimization of Reaction Conditions, Yields, and Purity for Research Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound to ensure high yields and purity. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

Solvent and Catalyst Selection: The choice of solvent can significantly influence the reaction outcome. Studies on similar heterocyclic syntheses have shown that solvents like ethanol and acetonitrile (B52724) can be highly effective. nih.govresearchgate.net For instance, in the synthesis of pyrazolo[3,4-b]quinolinones, ethanol was found to give a better product yield than water, and the use of pyridine-2-carboxylic acid as a catalyst at 60 °C resulted in a 98% isolated yield. nih.gov The catalyst plays a crucial role; while metal catalysts are often used, catalyst-free conditions, particularly under microwave irradiation or sonication, have also proven effective for certain cycloaddition reactions. researchgate.net

Temperature and Energy Source: Reaction temperature is a key variable. In some microwave-assisted syntheses, a specific temperature, such as 50 °C, was found to be optimal, with either an increase or decrease leading to lower yields. nih.gov The energy source itself is a major factor. Comparing conventional heating with microwave irradiation or sonication often reveals that the latter methods can lead to higher yields in shorter times. nih.govresearchgate.net

Reactant and Reagent Stoichiometry: The precise ratio of reactants is fundamental to maximizing yield and minimizing side products. The synthesis of thiazole-5-carboxylic acid derivatives can be achieved through a halogen-metal exchange reaction, where the control of stoichiometry is essential for the selective formation of the desired product. researchgate.net The purity of the final compound is heavily dependent on the efficiency of the reaction and the subsequent work-up and purification procedures. Techniques like recrystallization or column chromatography are often employed to isolate the product with high purity.

Table 2: Optimization Parameters in Heterocycle Synthesis
ParameterCondition/ReagentEffect on ReactionExample CompoundReference
SolventEthanol vs. WaterEthanol gave better product yield.Pyrazolo[3,4-b]quinolinones nih.gov
CatalystPyridine-2-carboxylic acid (10 mol%)Achieved 98% isolated yield.Pyrazolo[3,4-b]quinolinones nih.gov
Temperature50 °C (Microwave)Optimal temperature; deviation decreased yield.Pyrazolo-[3,4-b]-quinoline derivatives nih.gov
Energy SourceSonication vs. Conventional HeatingIncreased yield from 70% to 92% in acetonitrile.Pyrazolo[1,5-a]pyridines researchgate.net

Challenges and Future Directions in Scalable and Stereoselective Synthesis

Scalability Challenges:

Stereoselective Synthesis:

The concept of stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule. The target compound, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselectivity is not a primary concern for its direct synthesis. However, if chiral derivatives of this compound were to be synthesized, or if a chiral precursor were used, then controlling the stereochemistry would become critical. Methodologies for stereoselective synthesis, such as the use of chiral auxiliaries or asymmetric catalysis, would then be relevant. rsc.org

Future Directions:

The future of synthesizing this compound and related compounds lies in the development of more sustainable and efficient methodologies. Key future directions include:

Expansion of Flow Chemistry: Developing end-to-end continuous flow processes that integrate synthesis, work-up, and purification would represent a significant advance in manufacturing efficiency and safety. durham.ac.uk

Green Chemistry Principles: Increased focus on using environmentally benign solvents, reducing waste, and employing catalytic rather than stoichiometric reagents will be crucial. This includes exploring atom-economical reactions that maximize the incorporation of reactant atoms into the final product.

Novel Catalytic Systems: Research into new, more active, and selective catalysts, including biocatalysts or nano-catalysts, could lead to more efficient synthetic routes with milder reaction conditions. dmed.org.ua

Computational Chemistry: The use of computational modeling to predict reaction outcomes and optimize conditions can accelerate the development of new synthetic pathways, reducing the need for extensive empirical experimentation.

By embracing these future directions, the synthesis of this compound can become more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Computational Analysis of 5 Pyridin 2 Yl Thiazole 2 Carboxylic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Elucidation and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of 5-(Pyridin-2-yl)thiazole-2-carboxylic acid. The analysis of vibrational modes provides insights into the molecule's conformation and the nature of its hydrogen bonding interactions, both in the solid state and in solution.

In the solid state, the FT-IR spectrum of carboxylic acids is typically characterized by strong intermolecular hydrogen bonds. For this compound, a broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid group usually appears as a strong, sharp band. In dimeric carboxylic acids, this band is typically found between 1680 and 1710 cm⁻¹. The presence of rotational isomers, arising from the orientation of the carboxylic group relative to the thiazole (B1198619) ring, could lead to doublet absorptions in the ν(C=O) region. ulpgc.es

The vibrational spectra are also sensitive to the interactions involving the nitrogen atoms of the pyridine (B92270) and thiazole rings. Intermolecular associations of the O-H---N type, where the carboxylic proton interacts with the thiazole or pyridine nitrogen, can occur. ulpgc.es Such interactions would significantly alter the frequency and shape of the O-H stretching band. The complexation of ligands with metal ions is known to cause shifts in absorption bands; for instance, the azomethine absorption band in a pyrazine-2-carboxylic acid derivative shifted from 1689.70 cm⁻¹ to lower frequencies upon coordination with Zn(II) and Cu(II). researchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic C-H stretching vibrations of the pyridine and thiazole rings are expected above 3000 cm⁻¹. The ring stretching modes for both heterocyclic systems typically appear in the 1400–1600 cm⁻¹ region. A detailed analysis of these spectral regions can reveal conformational details, such as the dihedral angle between the pyridine and thiazole rings.

Table 1: Representative Vibrational Wavenumbers and Assignments for Pyridinyl-Thiazole Carboxylic Acid Derivatives

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (FT-IR) Intensity (Raman) Assignment Notes
ν(O-H) 2500–3300 Broad, Strong Weak Associated with intermolecular hydrogen bonding of the carboxylic acid dimer.
ν(C-H) aromatic 3000–3100 Medium Strong Stretching vibrations of C-H bonds on pyridine and thiazole rings.
ν(C=O) 1680–1710 Very Strong Medium Carboxylic acid carbonyl stretch. Potential splitting due to rotational isomers. ulpgc.es
ν(C=N) / ν(C=C) 1400–1600 Strong Strong Ring stretching modes of the thiazole and pyridine rings.
δ(O-H) 1300–1440 Medium Weak In-plane bending of the hydroxyl group.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Molecular Dynamics and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allow for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum would show distinct signals for the protons on the pyridine and thiazole rings. The chemical shifts would be influenced by the electronic nature of the interconnected heterocyclic systems and the carboxylic acid group. In related thiazole derivatives, downfield shifts in ¹H NMR spectra have been attributed to intramolecular hydrogen bonding. sapub.org

Tautomerism is a key aspect to investigate in this heterocyclic system. Although the carboxylic acid form is expected to be predominant, potential tautomeric equilibria, such as amino-imino tautomerism in related amine derivatives, have been studied using NMR spectroscopy. researchgate.netresearchgate.net For this compound, proton transfer from the carboxylic acid to one of the basic nitrogen atoms (pyridine or thiazole) could lead to zwitterionic tautomers, particularly in polar solvents. Variable-temperature NMR studies could provide information on the dynamics of such equilibria.

Solid-State NMR (SSNMR) would offer a direct probe of the molecular structure and packing in the crystalline state. By comparing SSNMR data with solution NMR data, one can identify conformational changes that occur upon dissolution. Furthermore, SSNMR is a powerful tool for studying hydrogen bonding directly in the solid phase by analyzing proton chemical shifts and through techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Notes
Thiazole-H4 ~8.0–8.5 ~120–125 Chemical shift influenced by the adjacent pyridine ring.
Pyridine-H3' ~7.8–8.2 ~120–125
Pyridine-H4' ~7.6–8.0 ~135–140
Pyridine-H5' ~7.2–7.6 ~123–128
Pyridine-H6' ~8.5–8.8 ~148–152 Deshielded due to proximity to the nitrogen atom.
Thiazole-C2 ~160–165 Carboxylic acid substituted carbon.
Thiazole-C4 ~120–125 ~120–125 Protonated carbon.
Thiazole-C5 ~145–150 Pyridine substituted carbon.
Pyridine-C2' ~150–155 Thiazole substituted carbon.
Pyridine-C3' ~120–125 ~120–125
Pyridine-C4' ~135–140 ~135–140
Pyridine-C5' ~123–128 ~123–128
Pyridine-C6' ~148–152 ~148–152

Mass Spectrometry (HRMS, MS/MS) for Investigating Fragmentational Pathways and Reaction Mechanisms

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). This allows for the unambiguous confirmation of the molecular formula, C₉H₆N₂O₂S.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. For carboxylic acids, a prominent fragmentation pathway involves the loss of the carboxyl group (as COOH, mass 45) or carbon dioxide (CO₂, mass 44) from the deprotonated molecular ion [M-H]⁻. libretexts.org Other expected fragmentations would involve the cleavage of the bond between the two heterocyclic rings or the fragmentation of the rings themselves. The study of fragmentation patterns in related pyrimidine (B1678525) and thiazole systems shows that decomposition often begins with the loss of simple functional groups followed by the cleavage of the heterocyclic rings. sapub.orgresearchgate.net

Table 3: Plausible MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
220 ([M]⁺) CO₂ 176 [5-(Pyridin-2-yl)thiazole]⁺
220 ([M]⁺) COOH• 175 [5-(Pyridin-2-yl)thiazole radical]⁺
176 HCN 149 Cleavage of pyridine ring
176 C₂H₂N• 134 Loss of pyridyl radical

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of this compound. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and stereochemistry. In related structures, the pyridyl and thiazole rings have been found to be nearly coplanar. nih.govrsc.org

A key feature to be determined is the planarity of the molecule. The torsion angle between the pyridine and thiazole rings is a critical parameter. The orientation of the carboxylic acid group relative to the thiazole ring would also be established. In crystal structures of other carboxylic acids, C=O and C-O(H) bond lengths are typically around 1.21 Å and 1.30 Å, respectively, confirming the neutral acid form. mdpi.com

Table 4: Expected Crystallographic Data Parameters for this compound

Parameter Expected Value/System Significance
Crystal System Monoclinic or Triclinic Describes the basic symmetry of the unit cell. qu.edu.qa
Space Group e.g., P2₁/c or P-1 Defines the symmetry elements within the unit cell. qu.edu.qa
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Defines the size and shape of the repeating unit.
Z (Molecules per unit cell) 2, 4, or 8 Indicates the number of molecules in the unit cell.
O-H···O distance ~2.5–2.7 Å Confirms strong hydrogen bonding in carboxylic acid dimers. researchgate.net

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a wide range of properties. dergipark.org.tr

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. DFT calculations on similar thiazole-pyridine systems have been used to compute these energies and understand their chemical reactivity. sci-hub.seresearchgate.net

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show negative potential around the nitrogen atoms and the carbonyl oxygen, indicating their role as hydrogen bond acceptors, while the carboxylic proton would be a region of positive potential.

Conformational Analysis and Energy Landscapes

Computational conformational analysis is used to identify the stable geometries (conformers) of the molecule and their relative energies. For this compound, the key degrees of freedom are the rotation around the C-C bond connecting the two rings and the rotation around the C-C bond connecting the thiazole ring to the carboxylic acid group.

A potential energy surface scan can be performed by systematically rotating these bonds to map the energy landscape. This allows for the identification of local and global energy minima, which correspond to the stable conformers. Studies on thiazole-2-carboxylic acid and thiazole-5-carboxylic acid have identified multiple stable conformers based on the orientation of the carboxylic group. dergipark.org.trnih.gov The most stable conformer of thiazole-2-carboxylic acid was found to have the carboxylic moiety in a trans orientation with the hydroxyl group's hydrogen atom directed toward the ring's nitrogen atom. nih.gov The presence of the pyridine ring would introduce additional possible conformations and influence the relative stability of the conformers due to steric and electronic effects.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrophilic and nucleophilic reactive sites. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potentials, respectively.

For this compound, the MEP map reveals distinct regions of varying electrostatic potential, which are crucial for understanding its chemical reactivity and intermolecular interactions. The most negative potential (red region) is concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. researchgate.netresearchgate.netnih.govvaia.comlibretexts.org This high electron density makes these sites the primary centers for electrophilic attack and for forming hydrogen bonds as acceptors. The nitrogen atom in the thiazole ring also exhibits a negative potential, albeit generally less intense than the pyridine nitrogen. researchgate.netirjweb.com

Conversely, the most positive potential (blue region) is located on the hydrogen atom of the carboxylic acid's hydroxyl group. wuxiapptec.compearson.com This significant positive potential highlights the acidic nature of this proton, making it the most likely site for deprotonation and interaction with nucleophiles or bases. The hydrogen atoms attached to the pyridine and thiazole rings also exhibit positive potential, but to a lesser extent.

The aromatic rings of both the pyridine and thiazole moieties show a distribution of green and yellow, indicating a relatively neutral electrostatic potential, which is characteristic of conjugated π-systems. researchgate.net This analysis of the MEP map is instrumental in predicting how this compound will interact with other molecules, guiding the design of potential applications in materials science and medicinal chemistry.

Illustrative Molecular Electrostatic Potential (MEP) Map Regions and Corresponding Potential Ranges for this compound.
Molecular RegionColor CodeElectrostatic Potential Range (a.u.)Inferred Reactivity
Pyridine NitrogenDeep Red-0.05 to -0.04High affinity for electrophiles; Hydrogen bond acceptor
Carboxylic Acid OxygensRed-0.04 to -0.03Site for electrophilic attack; Hydrogen bond acceptor
Thiazole NitrogenOrange-Yellow-0.02 to -0.01Moderate affinity for electrophiles
Aromatic RingsGreen-0.01 to +0.01Generally neutral; π-stacking interactions
Carboxylic Acid HydrogenDeep Blue+0.05 to +0.06High affinity for nucleophiles; Acidic proton
Ring HydrogensLight Blue+0.02 to +0.03Moderate affinity for nucleophiles
Disclaimer: The values presented in this table are illustrative and based on general principles of computational chemistry for similar molecular structures. Specific values for this compound would require dedicated quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic properties and reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. nih.govnih.gov

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiazole and pyridine rings, with significant contributions from the sulfur and nitrogen atoms. This delocalization indicates that these aromatic systems are the main centers of electron-donating capability. In contrast, the LUMO is anticipated to be distributed across the entire conjugated system, with significant localization on the electron-withdrawing carboxylic acid group and the pyridine ring, making these regions the most probable sites for accepting electrons. mdpi.comkbhgroup.in

The calculated energies of the HOMO, LUMO, and the resulting energy gap provide quantitative measures of the molecule's electronic stability and reactivity.

Representative Frontier Molecular Orbital (FMO) Energies and Related Quantum Chemical Descriptors for this compound.
ParameterEnergy (eV)Description
EHOMO-6.5 to -5.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.5 to -1.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.0 to 4.0Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Disclaimer: The energy values in this table are hypothetical and represent a plausible range for a molecule with this structure based on computational studies of similar compounds. nih.govresearchgate.netfrontiersin.org Actual values would be determined through specific DFT calculations.

Charge distribution studies, often performed using methods like Mulliken population analysis, provide further detail on the electronic landscape of the molecule. researchgate.netwikipedia.org For this compound, such an analysis would quantify the partial atomic charges on each atom. It is expected that the nitrogen and oxygen atoms will carry significant negative charges, confirming their nucleophilic character. The sulfur atom in the thiazole ring is also expected to have a negative charge. irjweb.com The carbon atom of the carboxylic acid group and the hydrogen of the hydroxyl group are predicted to have the most significant positive charges, consistent with their electrophilic and acidic nature, respectively.

Illustrative Mulliken Atomic Charges for Key Atoms in this compound.
AtomPredicted Mulliken Charge (a.u.)
Pyridine Nitrogen (N)-0.5 to -0.7
Thiazole Nitrogen (N)-0.3 to -0.5
Thiazole Sulfur (S)-0.1 to +0.1
Carbonyl Oxygen (O)-0.5 to -0.6
Hydroxyl Oxygen (O)-0.6 to -0.7
Carbonyl Carbon (C)+0.6 to +0.8
Hydroxyl Hydrogen (H)+0.4 to +0.5
Disclaimer: These charge values are representative and based on computational analyses of molecules containing similar functional groups. irjweb.comresearchgate.netresearchgate.net Precise values require specific calculations for the title compound.

Together, FMO analysis and charge distribution studies provide a comprehensive picture of the electronic structure of this compound, which is essential for predicting its reactivity, stability, and potential interactions in various chemical and biological systems.

Structure Activity Relationship Sar Studies of 5 Pyridin 2 Yl Thiazole 2 Carboxylic Acid Analogues

Design Principles for Analogue Synthesis and Structural Modification

The design of analogues of a lead compound like 5-(Pyridin-2-yl)thiazole-2-carboxylic acid is guided by several key principles aimed at optimizing its drug-like properties. The primary goal is often to enhance biological activity and selectivity for the intended target while improving pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME).

A common strategy involves modifying the core scaffold by introducing various functional groups at different positions on the pyridine (B92270) and thiazole (B1198619) rings. nih.gov The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, offers multiple sites for substitution (positions C2, C4, and C5). The π-electron distribution in thiazoles makes the C5 position favorable for electrophilic substitution, while the C2 position is more susceptible to nucleophilic attack. nih.gov

Synthesis of these analogues often begins with foundational building blocks. For instance, 2,4,5-trisubstituted thiazoles can be synthesized starting from materials like ethyl 2-amino-4-methylthiazole-5-carboxylate. kau.edu.sa This starting material can undergo a series of reactions, such as treatment with hydrazine (B178648) hydrate (B1144303) to form a key acid hydrazide intermediate, which can then be condensed with various aldehydes or reacted with isocyanates to introduce diversity. kau.edu.sa Another synthetic approach involves the reaction of thiourea (B124793) derivatives with reagents like α-bromoketones or ethyl chloroacetate (B1199739) to construct the thiazole ring. nih.gov These methods allow for the systematic introduction of different substituents to probe the SAR.

Impact of Substituent Effects on In Vitro Biological Activities

For related heterocyclic systems, such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives investigated as Bloom Helicase inhibitors, modifications to the pyridine ring were critical. Changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, highlighting the specific spatial requirement for the nitrogen atom. nih.gov Similarly, replacing the pyridine with a simple phenyl group also led to inactivity, indicating the importance of the pyridine ring itself for the compound's biological function. nih.gov

In studies on other thiazole derivatives, the introduction of different substituents on an attached phenyl ring significantly modulated antimicrobial and antifungal activities. For example, in a series of 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazides, aryl substituents on a thiosemicarbazide (B42300) moiety generally conferred better activity than alkyl groups. kau.edu.sa Specifically, an electron-withdrawing group like fluorine at the 4-position of the phenyl ring (a 4-F-C6H4 group) resulted in maximum activity against S. aureus and B. subtilis. kau.edu.sa

The following table summarizes representative SAR findings for substituted thiazole derivatives, illustrating the influence of different functional groups on biological activity.

Parent Scaffold Substituent (R) Position Observed In Vitro Activity
2-acetamido-4-methylthiazole-5-carboxylic acid hydrazidePhenyl (C6H5) on thiosemicarbazideN/AGood antibacterial and antifungal activity. kau.edu.sa
2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide4-Fluorophenyl (4-F-C6H4) on thiosemicarbazideN/AHighest antibacterial activity in the series. kau.edu.sa
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-aminePhenyl instead of Pyridin-4-ylPosition 5Inactive as a Bloom Helicase inhibitor. nih.gov
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-aminePyridin-2-yl instead of Pyridin-4-ylPosition 5Inactive as a Bloom Helicase inhibitor. nih.gov

Isosteric and Bioisosteric Replacements in the Thiazole and Pyridine Rings

Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding interactions of a lead compound. This involves replacing a functional group or an entire ring system with another that has similar steric and electronic properties. nih.gov

For the this compound scaffold, the carboxylic acid group is a prime candidate for bioisosteric replacement. Carboxylic acids can have issues with metabolic instability and poor cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.gov Tetrazoles, in particular, closely mimic the acidity and planar nature of carboxylic acids. nih.gov In studies on other heterocyclic compounds like ring-fused 2-pyridones, replacing the carboxylic acid with a tetrazole or an acyl sulfonamide significantly improved their activity as inhibitors of pilus biogenesis in E. coli. nih.gov

The thiazole ring itself can also be replaced. In the development of macrofilaricidal compounds, various heterocyclic cores were evaluated as alternatives to an initial aminothiazole scaffold. Isomers like 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254), as well as oxadiazole cores, were synthesized and tested. acs.org These replacements led to compounds with improved metabolic stability and solubility while retaining good biological activity. acs.org For instance, a 1,2,4-thiadiazole analogue of a lead aminothiazole compound showed improved pharmacokinetics. acs.org

Similarly, the pyridine ring can be swapped for other nitrogen-containing heterocycles, such as pyrimidine (B1678525) or pyrazine, to explore different hydrogen bonding patterns and steric interactions with the biological target. nih.gov

Stereochemical Considerations and Their Influence on Molecular Recognition

While the core structure of this compound is planar and achiral, the introduction of substituents can create stereocenters. The three-dimensional arrangement of atoms is critical for molecular recognition, as biological targets like enzymes and receptors are chiral environments. Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different biological activities, potencies, and metabolic profiles.

For example, in a series of thiazolidinone derivatives, which are related saturated thiazole rings, the stereochemistry at substituted positions was found to be crucial for their activity as phosphodiesterase 4 (PDE4) inhibitors. nih.gov Specific isomers demonstrated ideal pharmacological properties and high efficacy in models of pulmonary inflammation, highlighting the importance of precise stereochemical control during synthesis. nih.gov

When designing analogues of this compound, if a substituent introduced creates a chiral center (e.g., a branched alkyl chain or a hydroxyl group on an alkyl substituent), it is essential to separate and test the individual enantiomers. This allows for the identification of the eutomer (the more active isomer), leading to a more potent and specific drug candidate with a potentially better therapeutic index.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dmed.org.uaimist.ma These models can predict the activity of newly designed molecules before their synthesis, thereby saving time and resources in the drug discovery process. laccei.org

For various series of thiazole derivatives, 2D and 3D-QSAR models have been successfully developed. laccei.org A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors used multiple linear regression to build a model that correlated molecular descriptors with the inhibitory activity (pIC50). laccei.org The resulting model showed good predictive power, enabling the in silico screening of new potential anti-inflammatory agents. laccei.org

In another study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives with antioxidant activity, a QSAR model was generated using a genetic algorithm and multiple linear regression. dmed.org.ua The model indicated that small, hydrophilic molecules with specific electronic and geometric properties exhibited higher activity. The robustness of the model was confirmed through internal and external validation methods, demonstrating its utility for virtual screening. dmed.org.ua

For analogues of this compound, developing a QSAR model would involve:

Synthesizing and testing a diverse set of analogues to generate a training dataset.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological).

Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model. imist.ma

Validating the model to ensure its predictive power and defining its applicability domain to understand the chemical space where its predictions are reliable. dmed.org.ua

Such a model would be invaluable for guiding the design of future analogues with potentially enhanced biological activity.

Investigation of Molecular Interactions and Biological Target Engagement in Vitro and in Silico

Enzyme Inhibition Kinetics and Specificity Studies (In Vitro)

While specific enzyme inhibition kinetic studies detailing parameters such as Kᵢ or detailed mechanisms of action for 5-(pyridin-2-yl)thiazole-2-carboxylic acid are not extensively documented, research on its derivatives has demonstrated significant inhibitory activity against TGF-β type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis.

A series of 5-(pyridin-2-yl)thiazole derivatives have been synthesized and evaluated for their ALK5 inhibitory activity. nih.gov These studies, although not providing classical enzyme kinetic constants, lay the groundwork for understanding the structure-activity relationships (SAR) within this chemical class. The inhibitory potential is typically assessed through cell-based assays that measure the downstream effects of enzyme inhibition, which serves as a surrogate for direct enzyme kinetic measurements.

Receptor Binding Affinities and Selectivity Profiling (In Vitro)

In a key study, a series of 5-(pyridin-2-yl)thiazoles were evaluated for their ability to inhibit ALK5. nih.gov The selectivity of these compounds is an important aspect of their potential as therapeutic agents. Ideally, inhibitors should demonstrate high selectivity for ALK5 over other kinases to minimize off-target effects. While comprehensive selectivity profiling against a broad panel of kinases for this specific series of compounds is not detailed, the focus on ALK5 inhibition suggests a targeted approach in their design.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC)

There is a lack of specific published data on the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction between this compound or its derivatives and their biological targets. These techniques are invaluable for elucidating the thermodynamics and kinetics of binding events. SPR can provide real-time data on association and dissociation rates, while ITC can directly measure the heat changes upon binding, revealing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. The application of these methods would be a logical next step in the detailed characterization of the most promising compounds from this class to validate their direct binding to ALK5 and to understand the energetic drivers of this interaction.

Cellular Pathway Modulation and Signaling Cascade Effects in Cultured Cell Systems (In Vitro)

The most significant findings for derivatives of this compound lie in their ability to modulate cellular pathways, specifically the TGF-β signaling cascade. The TGF-β pathway is initiated by the binding of TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5), activating its kinase function. Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.

A study on a series of 5-(pyridin-2-yl)thiazole derivatives demonstrated their potent inhibitory effects on this pathway in cell-based luciferase reporter assays. nih.gov In these assays, HaCaT cells (human keratinocytes) were transiently transfected with a p3TP-luc reporter construct, which contains a TGF-β-responsive promoter driving the expression of luciferase. Inhibition of the TGF-β pathway by the test compounds results in a decrease in luciferase activity.

Several derivatives showed significant inhibition of the TGF-β-induced luciferase activity. Notably, compounds 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide and 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide exhibited over 95% inhibition at a concentration of 0.1 μM. nih.gov This indicates that these compounds effectively block the signaling cascade downstream of the ALK5 receptor.

Compound NameConcentration (μM)% Inhibition of TGF-β-induced Luciferase Activity
3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide0.1>95%
3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide0.1>95%

Table 1: In Vitro ALK5 Inhibitory Activity of 5-(Pyridin-2-yl)thiazole Derivatives. nih.gov

These findings underscore the potential of the 5-(pyridin-2-yl)thiazole scaffold as a basis for the development of potent modulators of the TGF-β signaling pathway.

Molecular Docking and Dynamics Simulations for Binding Mode Elucidation and Target Identification

While specific molecular docking studies for this compound are not prominently featured in the literature, computational approaches are widely used to investigate the binding modes of related thiazole-pyridine derivatives with their protein targets. For the derivatives identified as ALK5 inhibitors, molecular docking would be a valuable tool to predict their binding orientation within the ATP-binding pocket of the ALK5 kinase domain.

Such studies typically reveal key hydrogen bond interactions and hydrophobic contacts that contribute to the binding affinity and selectivity of the inhibitors. For instance, the pyridine (B92270) and thiazole (B1198619) nitrogen atoms, as well as the carboxylic acid group (in the parent compound) or other functional groups in the derivatives, could act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the active site of ALK5. Molecular dynamics simulations could further be employed to assess the stability of the predicted binding poses and to understand the conformational changes in the protein-ligand complex over time.

High-Throughput Screening (HTS) Campaigns for Novel In Vitro Biological Activities

There is no specific information available indicating that this compound has been included in or identified from high-throughput screening (HTS) campaigns. HTS is a common starting point in drug discovery to screen large libraries of compounds for activity against a specific biological target. It is plausible that compounds containing the 5-(pyridin-2-yl)thiazole scaffold are present in various corporate and academic screening libraries, but the results of such screens are often proprietary. The discovery of ALK5 inhibitory activity among its derivatives suggests that this scaffold is a valuable component for inclusion in libraries targeting kinases.

Chemoinformatics and Ligand-Based Virtual Screening Approaches

Chemoinformatics and ligand-based virtual screening are powerful computational tools used in drug discovery. These methods leverage the knowledge of known active compounds to identify new molecules with similar properties from large virtual libraries. The 5-(pyridin-2-yl)thiazole scaffold, particularly with the data available on its ALK5-inhibiting derivatives, can be used to develop pharmacophore models or quantitative structure-activity relationship (QSAR) models.

A pharmacophore model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for ALK5 inhibition. This model could then be used to screen virtual databases for novel compounds that fit the pharmacophore and are therefore likely to be active. Similarly, a QSAR model could be built to correlate the structural features of the known 5-(pyridin-2-yl)thiazole derivatives with their biological activity, enabling the prediction of activity for new, untested compounds. These in silico approaches can significantly accelerate the discovery of new and more potent inhibitors based on this chemical framework.

Derivatization and Functionalization Strategies for Research Applications

Synthesis of Esters and Amides for Modified Molecular Properties

The carboxylic acid moiety of 5-(pyridin-2-yl)thiazole-2-carboxylic acid is a prime target for derivatization to modulate its physicochemical properties, such as solubility and permeability in research buffers. The synthesis of esters and amides can significantly impact these characteristics, which is crucial for optimizing its performance in various in vitro assays.

Standard esterification procedures can be employed to convert the carboxylic acid into a range of esters. For instance, reaction with various alcohols in the presence of an acid catalyst or using coupling agents can yield methyl, ethyl, or more complex esters. These modifications can increase the lipophilicity of the compound, potentially improving its ability to permeate cell membranes in cell-based assays.

Similarly, the synthesis of amides can be achieved through the reaction of the carboxylic acid with a diverse array of primary and secondary amines. This is often facilitated by the use of peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). nih.govresearchgate.net The resulting amides can introduce a wide range of functional groups, allowing for fine-tuning of solubility in aqueous and organic research buffers. For example, the incorporation of polar groups can enhance aqueous solubility, which is beneficial for biochemical assays.

Table 1: Hypothetical Ester and Amide Derivatives of this compound and their Predicted Properties

DerivativeR GroupPredicted Property ModificationPotential Research Application
Methyl Ester-OCH₃Increased lipophilicityCell-based assays requiring membrane permeability
Ethyl Ester-OCH₂CH₃Increased lipophilicityCell-based assays requiring membrane permeability
N-propyl amide-NHCH₂CH₂CH₃Moderate increase in lipophilicityStructure-activity relationship studies
N-(2-hydroxyethyl) amide-NHCH₂CH₂OHIncreased hydrophilicityBiochemical assays in aqueous buffers

Conjugation Chemistry for Bioconjugates and Molecular Probes

The carboxylic acid group of this compound is a convenient handle for conjugation to biomolecules, such as peptides, proteins, and nucleic acids, to create bioconjugates and molecular probes. A common and efficient method for this is through the formation of an active ester, typically using EDC and NHS, which can then react with primary amines on the biomolecule to form a stable amide bond. nih.gov

This conjugation strategy allows for the attachment of the 5-(pyridin-2-yl)thiazole scaffold to a targeting moiety, which can direct the compound to a specific biological target. For instance, conjugation to a peptide that binds to a particular receptor could be used to study receptor-ligand interactions.

Furthermore, the synthesis of bioconjugates can be facilitated by introducing a linker between the core molecule and the biomolecule. This linker can provide spatial separation, reducing the risk of the core molecule interfering with the biological activity of the biomolecule, and can also be used to introduce additional functionalities.

Modification of Pyridine (B92270) and Thiazole (B1198619) Heterocycles for Enhanced Research Utility

The pyridine ring is generally susceptible to nucleophilic substitution, particularly when activated by an electron-withdrawing group or through the formation of an N-oxide. mdpi.com Conversely, electrophilic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions, typically directing to the 3-position.

The thiazole ring can also be functionalized. The C4 and C5 positions are potential sites for electrophilic substitution, depending on the existing substituents. nih.govnih.gov Modifications at these positions can be used to introduce a variety of functional groups, which can in turn be used for further derivatization or to modulate the biological activity of the molecule. For instance, the introduction of a halogen atom could serve as a handle for cross-coupling reactions to introduce more complex substituents.

Introduction of Reporter Groups for Imaging and Detection in In Vitro Systems

For applications in in vitro imaging and detection, this compound can be functionalized with reporter groups, such as fluorophores. The carboxylic acid group provides a straightforward point of attachment for amine-containing fluorescent dyes via amide bond formation, as described in the conjugation chemistry section.

A variety of fluorescent probes with different excitation and emission wavelengths can be attached, allowing for flexibility in experimental design. researchgate.netnih.gov For example, conjugation to a dye that emits in the near-infrared (NIR) region could be advantageous for in vivo imaging due to reduced tissue autofluorescence. rsc.org

The choice of the fluorescent label and the attachment site can be critical to ensure that the photophysical properties of the dye are not quenched and that the biological activity of the core molecule is retained. The synthesis of such fluorescent probes enables the visualization and tracking of the molecule in in vitro systems, providing valuable insights into its cellular uptake, distribution, and target engagement.

Advanced Analytical Methodologies for Research Assessment of 5 Pyridin 2 Yl Thiazole 2 Carboxylic Acid

Advanced Chromatographic Techniques (HPLC, UPLC, SFC) for Purity Assessment and Enantiomeric Separations in Research Samples

The determination of purity is a critical step in the characterization of research compounds like 5-(Pyridin-2-yl)thiazole-2-carboxylic acid. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of non-volatile, polar organic molecules. These techniques separate the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase C18 column is typically employed, with a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of impurities with a wide range of polarities. UPLC, utilizing smaller particle size columns (sub-2 µm), offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

While this compound itself is achiral, derivatives or related compounds in a research program might be chiral. In such cases, enantiomeric separation is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient results than chiral HPLC. Using a chiral stationary phase (CSP) and a mobile phase of supercritical carbon dioxide mixed with a co-solvent like methanol or ethanol (B145695), SFC can effectively resolve enantiomers. The selection of the appropriate CSP is paramount and is typically determined through screening a variety of chiral columns.

Table 7.1.1: Illustrative HPLC/UPLC Purity Assessment Parameters

Parameter Condition
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Detection | UV at 254 nm and 280 nm |

Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Profiling in In Vitro Studies

Understanding the metabolic fate of a research compound is essential. Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are indispensable for metabolite identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for analyzing the metabolites of this compound from in vitro studies, such as those using liver microsomes or hepatocytes. Following incubation, the sample is analyzed by LC-MS. The liquid chromatography component separates the parent compound from its metabolites, which are then ionized (commonly via electrospray ionization - ESI) and detected by the mass spectrometer. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. Common metabolic transformations for a molecule like this compound could include hydroxylation of the pyridine (B92270) or thiazole (B1198619) rings, or conjugation reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less applicable for a polar, non-volatile compound like this compound unless derivatization is performed to increase its volatility. However, if volatile metabolites are anticipated, GC-MS could be employed.

Table 7.2.1: Representative LC-MS Parameters for Metabolite Profiling

Parameter Condition
LC System UPLC
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Ionization Source Electrospray Ionization (ESI), positive/negative switching
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Orbitrap)
Scan Mode Full scan and data-dependent MS/MS

| Collision Gas | Nitrogen or Argon |

Capillary Electrophoresis for Interaction Studies and Purity Analysis

Capillary Electrophoresis (CE) offers an alternative and complementary separation mechanism to HPLC, based on the differential migration of charged species in an electric field. For the ionizable this compound, CE can be a high-efficiency technique for purity analysis, capable of resolving impurities that may co-elute in HPLC. The separation is influenced by the charge-to-size ratio of the analytes and the pH of the background electrolyte (BGE).

Furthermore, CE is a valuable tool for studying non-covalent interactions, such as the binding of a compound to a target protein. Techniques like Affinity Capillary Electrophoresis (ACE) can be used to determine binding constants. In a typical ACE experiment, the potential binding partner (e.g., a protein) is included in the BGE. The migration time of this compound will change in the presence of the binding partner, and the magnitude of this change can be used to quantify the interaction.

Spectrophotometric and Fluorometric Assays for Quantification and Activity Monitoring in Research Settings

For routine quantification and activity monitoring in research settings, spectrophotometric and fluorometric assays can provide rapid and high-throughput methods. A direct UV-Vis spectrophotometric assay can be developed for this compound by identifying its wavelength of maximum absorbance (λmax). A calibration curve can then be generated by measuring the absorbance of a series of standard solutions of known concentrations, allowing for the quantification of the compound in research samples, provided there are no interfering substances that absorb at the same wavelength.

Fluorometric assays, which measure the fluorescence of a compound, are generally more sensitive and selective than spectrophotometric assays. While the native fluorescence of this compound would need to be experimentally determined, a fluorometric assay could be developed if the compound is intrinsically fluorescent or can be derivatized with a fluorescent tag. These assays are particularly useful for measuring enzyme inhibition or other biological activities in a high-throughput screening format. The change in fluorescence intensity upon binding to a target or as a result of an enzymatic reaction can be monitored to determine the compound's activity.

Table 7.4.1: Example of UV-Vis Spectrophotometric Assay Setup

Parameter Description
Instrument UV-Vis Spectrophotometer
Wavelength (λmax) To be determined experimentally (scan from 200-400 nm)
Solvent/Buffer Phosphate-buffered saline (PBS) or other appropriate buffer
Calibration Range e.g., 1 µM to 50 µM

| Measurement | Absorbance |

Emerging Research Directions and Unexplored Avenues for 5 Pyridin 2 Yl Thiazole 2 Carboxylic Acid

Novel Synthetic Approaches and Catalyst Development

The construction of the 2,5-disubstituted pyridylthiazole core is foundational to its exploration. While classical methods such as the Hantzsch thiazole (B1198619) synthesis provide a basis, future research is trending towards more efficient, sustainable, and versatile catalytic strategies.

Novel synthetic strategies are moving beyond traditional multi-step procedures, which often suffer from harsh conditions and limited yields. Modern approaches focus on multicomponent reactions (MCRs), flow chemistry, and the development of advanced catalysts to streamline the synthesis of the 5-(pyridin-2-yl)thiazole-2-carboxylic acid scaffold and its analogues. A key area of development involves catalyzed cross-coupling reactions to form the crucial C-C bond between the pyridine (B92270) and thiazole rings. Furthermore, sequential one-pot reactions, such as a copper(I)-catalyzed 1,3-dipolar cycloaddition followed by a rhodium(II)-catalyzed reaction with thionoesters, represent a facile route for creating 2,5-disubstituted thiazoles. nih.gov

Catalyst development is central to this effort. Research into heterogeneous nanocatalysts, ionic liquids, and organocatalysts offers benefits such as improved reaction rates, milder conditions, and catalyst recyclability, aligning with the principles of green chemistry. researchgate.netresearchgate.net The exploration of novel metal catalysts, including iron, zinc, and ruthenium, is opening new pathways for C-H activation and annulation reactions to construct the fused pyridine ring onto a thiazole precursor, offering alternative and potentially more efficient synthetic routes. dmed.org.uamdpi.com

Table 1: Potential Future Synthetic Methodologies

Synthetic ApproachPotential CatalystKey Advantages
Multicomponent ReactionsNanocatalysts (e.g., MgO)High atom economy, reduced waste, operational simplicity. researchgate.net
C-H Activation/AnnulationTransition Metals (Ru, Fe)Direct functionalization, fewer pre-activation steps. dmed.org.uamdpi.com
Sequential One-Pot ReactionsCopper(I) / Rhodium(II)Increased efficiency, reduced purification steps. nih.gov
Microwave-Assisted SynthesisN/ARapid reaction times, improved yields. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) modeling, powered by ML algorithms, can accelerate the discovery of new bioactive compounds. scielo.br

By building computational models trained on datasets of thiazole derivatives, researchers can predict the biological activity of novel, unsynthesized analogues. laccei.orgnih.gov Algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can identify the key molecular descriptors (e.g., electronic, topological, and physicochemical properties) that correlate with a desired biological effect, such as enzyme inhibition. nih.govimist.ma This in silico approach allows for the rational design of compounds with enhanced potency and selectivity, prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Future research will likely involve developing sophisticated QSAR models specifically for pyridylthiazole scaffolds to predict their activity against a range of targets. Generative AI models could also be employed for de novo design, creating entirely new molecular structures based on the this compound core that are optimized for binding to a specific biological target.

Discovery of Undiscovered In Vitro Biological Targets and Mechanisms

The therapeutic potential of this compound is likely not limited to its currently known targets. The concept of polypharmacology, where a single compound interacts with multiple biological targets, is increasingly recognized as a key factor in therapeutic efficacy and can open avenues for drug repurposing. wiley.comnih.gov

While thiazole-based compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, a systematic exploration of the target space for this compound is lacking. nih.govglobalresearchonline.net An emerging direction is the use of computational, ligand-based, and structure-based approaches to identify potential new targets. nih.gov Network pharmacology, for instance, can predict potential targets by analyzing the interactions between the compound and known drug-target networks. mdpi.com

Experimentally, large-scale screening of the compound against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover unexpected inhibitory activities. Such studies may reveal that this compound or its derivatives are multi-targeted inhibitors, for instance, dually targeting kinases like EGFR and VEGFR-2, which could be advantageous in complex diseases like cancer. nih.gov

Development as Chemical Biology Tools (e.g., affinity ligands, photoaffinity probes)

Beyond its potential as a therapeutic agent, this compound can be developed into a sophisticated chemical biology tool to investigate biological systems. By functionalizing the core structure, it can be converted into affinity ligands or photoaffinity probes for target identification and validation. globethesis.com

A photoaffinity probe is created by synthetically attaching two key moieties to the parent molecule: a photoreactive group (such as a benzophenone, aryl azide, or diazirine) and a reporter tag (like biotin (B1667282) or an alkyne for click chemistry). globethesis.com Upon introduction to a biological system (e.g., cell lysate or live cells), the pyridylthiazole portion of the probe binds to its protein target(s). Subsequent irradiation with UV light activates the photoreactive group, causing it to form a permanent covalent bond with the target protein. The reporter tag then allows for the detection, isolation, and identification (typically via mass spectrometry) of the protein(s) that the compound directly engages with. scispace.com This approach provides an unbiased method to confirm known targets and discover novel ones in a complex biological environment.

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The unique structure of this compound, containing both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (pyridine nitrogen), makes it an ideal candidate for exploration in supramolecular chemistry and crystal engineering. researchgate.net The interaction between a carboxylic acid and a pyridine ring is a well-established and robust "supramolecular heterosynthon," which can be used to predictably guide the self-assembly of molecules into highly ordered structures. rsc.org

Future research can focus on the co-crystallization of this compound with other molecules to form novel supramolecular assemblies and materials. nih.gov By systematically studying how the compound assembles in the solid state, both alone and with co-formers, it is possible to create new crystalline materials with tailored architectures. These ordered assemblies could exhibit unique properties, and their formation can even be influenced by external stimuli, such as an electric field, to create responsive materials. rsc.org This avenue of research bridges the gap between medicinal chemistry and materials science.

Computational Studies on Advanced Materials Applications (Excluding Physical/Chemical Properties)

The application of this compound is not necessarily confined to biology. Its heteroaromatic structure suggests potential utility as a building block for advanced functional materials. Computational chemistry provides a powerful tool to predict these properties before undertaking complex synthesis.

Using methods like Density Functional Theory (DFT), researchers can calculate the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. plos.orgresearchgate.net These calculations can predict its potential as a component in organic electronics, such as organic field-effect transistors (OFETs) or organic solar cells, where charge-transfer characteristics are crucial. researchgate.net Furthermore, the compound's structure makes it a candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net Computational simulations can predict how the molecule would coordinate with different metal ions and what the resulting MOF's structural and electronic properties would be, guiding the experimental design of new porous materials for applications in catalysis, gas storage, or sensing.

Integration with Systems Chemical Biology and Phenotypic Screening in Research Paradigms

To fully understand the biological impact of this compound, research paradigms are shifting from a single-target focus to a broader, systems-level perspective. Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, is a powerful approach to uncover novel biological activities and mechanisms of action. enamine.net

An unexplored avenue involves creating a focused chemical library of derivatives based on the this compound scaffold and subjecting it to high-content phenotypic screening. This would generate a "phenotypic fingerprint" based on changes in cell morphology, protein localization, or other observable cellular features. The deconvolution of these fingerprints using systems chemical biology tools, such as chemoproteomics or transcriptomics, can then identify the specific proteins and pathways that are modulated by the compounds. researchgate.net This integrated approach can reveal unexpected therapeutic opportunities and provide a comprehensive understanding of the compound's mechanism of action within the complex network of a living cell.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(Pyridin-2-yl)thiazole-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives with thiazole precursors. For example, a multistep approach may include:

  • Step 1 : Condensation of 2-aminopyridine with a thiazole carboxylic acid derivative under acidic conditions.
  • Step 2 : Functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce substituents.
  • Key Variables : Solvent choice (e.g., DMF or THF), temperature (60–120°C), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling).
  • Purity Control : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Analytical HPLC (>95% purity) and ¹H/¹³C NMR are used to confirm structure and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • Single-Crystal XRD : Determines bond angles, torsion angles (e.g., coplanarity of pyridine and thiazole rings). For example, anti-conformers with torsion angles ~179° are common due to intramolecular hydrogen bonding between the thiazole sulfur and pyridine hydrogen .
  • Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons), ¹³C NMR (carboxylic acid carbon at ~170 ppm), and IR (C=O stretch at ~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₉H₇N₂O₂S) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for this compound, such as varying HDAC inhibition IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme isoform specificity, substrate concentration) or compound stability. Mitigation strategies include:

  • Standardized Assays : Use recombinant HDAC isoforms (e.g., HDAC6 vs. HDAC1) under controlled pH and temperature.
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates.
  • Structure-Activity Relationship (SAR) : Modify substituents on the pyridine or thiazole rings to isolate contributions to activity. For example, electron-withdrawing groups on pyridine enhance HDAC binding affinity .

Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., GSK-3β). Focus on hydrogen bonds between the carboxylic acid group and kinase residues (e.g., Lys85).
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability. Metrics include root-mean-square deviation (RMSD) of the ligand.
  • Free Energy Calculations : MM-GBSA estimates binding free energy; ΔG < -40 kcal/mol suggests high affinity.
  • Experimental Validation : Compare predicted IC₅₀ values with enzymatic assays .

Q. What role does this compound play in materials science, such as corrosion inhibition for mild steel?

  • Methodological Answer : The compound acts as a chelating agent, forming protective films on metal surfaces. Key steps:

  • Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1M HCl).
  • Surface Analysis : Use SEM-EDS to confirm adsorption; FTIR identifies bonding (e.g., Fe–S or Fe–N interactions).
  • Theoretical Support : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites for adsorption .

Q. How can regioselective functionalization of the thiazole ring be achieved to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • Protection/Deprotection : Protect the carboxylic acid group with tert-butyl esters before introducing polar groups (e.g., -OH or -NH₂) at the thiazole 4-position.
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., amidation) under controlled power (300 W) to reduce side products.
  • Solubility Testing : Measure logP values (e.g., via shake-flask method) and correlate with in vitro bioavailability .

Methodological Best Practices

Q. What analytical techniques are critical for monitoring reaction progress and intermediate stability?

  • Answer :

  • TLC/HPLC : Track reaction completion (Rf values or retention times).
  • In Situ IR : Monitor carbonyl group conversion in real-time.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., decarboxylation or oxidation) .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Answer :

  • Catalyst Optimization : Switch from Pd(PPh₃)₄ to heterogeneous catalysts (e.g., Pd/C) for easier recovery.
  • Flow Chemistry : Improve heat/mass transfer using microreactors (residence time: 10–30 minutes).
  • Crystallization Engineering : Use anti-solvent precipitation (e.g., water in DMSO) to enhance crystal purity and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.